molecular formula C21H21O4P B162696 Tribenzyl phosphate CAS No. 1707-92-2

Tribenzyl phosphate

Cat. No. B162696
CAS RN: 1707-92-2
M. Wt: 368.4 g/mol
InChI Key: OACSUWPJZKGHHK-UHFFFAOYSA-N
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Description

Tribenzyl phosphate is a chemical compound with the molecular formula C21H21O4P . It is also known by other identifiers such as phosphoric acid, tris(phenylmethyl) ester . It is a type of phosphate ester .


Molecular Structure Analysis

The molecular structure of Tribenzyl phosphate consists of a phosphorus atom bonded to three benzyl groups and one oxygen atom . The average mass of the molecule is 352.363 Da .


Chemical Reactions Analysis

Phosphates, including Tribenzyl phosphate, have been used as lubricant additives for over 50 years. They form a protective film that is both durable and reduces friction . Metal phosphides, prepared by the reduction of metal compounds with phosphate, have shown excellent activity for hydrogenation reactions .


Physical And Chemical Properties Analysis

Phosphate esters, including Tribenzyl phosphate, are polyanionic at physiological pH. This high negative charge density is essential for their biological activity but also limits their use as therapeutic agents .

Scientific Research Applications

Anion Sensing and Selectivity

Tribenzyl phosphate and its derivatives have been utilized as ionophores in the construction of polymeric membrane electrodes, showcasing a specific affinity for certain anions. For instance, tribenzyltin(IV) phenolates have been used as neutral carriers in PVC membrane electrodes, displaying selective and linear responses towards salicylate ions over common anions, proving their potential in selective ion sensing (Li et al., 1998). Similarly, binuclear organotin compounds like bis(tribenzyltin) oxide have been incorporated into solvent polymeric membranes, acting as carriers for phosphate ions and exhibiting Nernstian responses, indicating their utility in ion-selective electrodes (Liu et al., 1997).

Inhibitor in Biological Systems

Tribenzyl phosphate (TBP) has been identified as a specific inhibitor for high-affinity phosphate transport systems in biological entities like yeast mitochondria. It impedes active phosphate transport, influencing the rate of ATP synthesis and transitions between metabolic states, thereby offering insights into the regulation of cellular energy and phosphate metabolism (Rigoulet et al., 1983). In wheat leaf mesophyll protoplasts, TBP has been used to investigate phosphate transport across the plasma membrane, serving as an inhibitor and aiding in the study of kinetic and inhibitor characteristics of phosphate uptake, providing valuable data for agricultural and botanical research (Goldstein & Hunziker, 1985).

Chemical Synthesis and Crystal Structure Analysis

Tribenzyl phosphate has been synthesized for various chemical applications, with studies elaborating on the effects of different solvents, temperatures, and reaction times on the yield and purity of the product (Jian-tao, 2006). Its structural properties have also been studied, as evidenced by the crystal structure analysis of tribenzyl(2-pyridinethiolato-N-oxide)tin(IV), providing insights into the molecular geometry and potential applications in materials science (Ng et al., 1987).

Safety And Hazards

Tribenzyl phosphate may cause an allergic skin reaction. It is advised to avoid breathing dust, and contaminated work clothing must not be allowed out of the workplace. Protective gloves should be worn, and if it comes into contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

Research into the improvement of hydrotreating catalysts that remove sulfur and nitrogen atoms from oil fractions by hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) has been intensified. Metal phosphides, including Tribenzyl phosphate, have proven to be very active in HDS and HDN . Additionally, prodrug strategies have been developed to temporarily disguise the charges of these compounds, which could be of practical value for further biological screening of phosphate derivatives .

properties

IUPAC Name

tribenzyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACSUWPJZKGHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061897
Record name Tribenzyl phosphate
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tribenzyl phosphate

CAS RN

1707-92-2
Record name Tris(phenylmethyl) phosphate
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Record name Tribenzyl phosphate
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Record name Tribenzyl phosphate
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Record name Phosphoric acid, tris(phenylmethyl) ester
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Record name Tribenzyl phosphate
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Record name Tribenzyl phosphate
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Record name TRIBENZYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
TM Chapman, DG Kleid - The Journal of Organic Chemistry, 1973 - ACS Publications
… Fromthe chloroform eluate 0.115 g of pure tribenzyl phosphate was obtained, 80% yield, … Comparison of the ir spectrum obtained for the above with that of tribenzyl phosphate, Stadler …
Number of citations: 9 pubs.acs.org
GW Kenner, J Mather - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… The similar reactions of dibenzyl phenyl phosphate and of tribenzyl phosphate are slower, whereas that of tetrabenzyl pyrophosphate is much faster. The process provides a useful …
Number of citations: 11 pubs.rsc.org
J Baddiley, VM Clark, JJ Michalski… - Journal of the Chemical …, 1949 - pubs.rsc.org
… The success of this experiment led us to apply a similar procedure to tribenzyl phosphate in the … Tribenzyl phosphate was accordingly refluxed with excess of N-methylmorpholine for two …
Number of citations: 49 pubs.rsc.org
CG Daughton, AM Cook, M Alexander - Analytical chemistry, 1979 - ACS Publications
… -eluting , , -tribenzyl phosphate interfered with subsequent injections. By the use of a short precolumn and an automatic switching valve, the tribenzyl phosphate could presumably be …
Number of citations: 48 pubs.acs.org
J Kumamoto, FH Westheimer - Journal of the American Chemical …, 1955 - ACS Publications
… Tribenzyl phosphate,5 *prepared from sodium benzyloxide and POCls, melted at 64. Dibenzylphosphoric acid could be prepared from the triesterby the method of Lessen and Kohler5 …
Number of citations: 111 pubs.acs.org
M Miyano, S Funahashi - Journal of the American Chemical …, 1955 - ACS Publications
Phosphoric acidesters and amides, compounds of great biochemical significance, havebeen prepared by the reaction of diphenyl or dibenzyl chlorophosphonate with a tertiary base …
Number of citations: 17 pubs.acs.org
AM Saboori, DM Lang, DS Newcombe - Chemico-biological interactions, 1991 - Elsevier
… negative charge, we also examined the effect of tribenzyl phosphate for its capacity to inhibit carboxylesterase activity. Tribenzyl phosphate is a structure in which the negative charge of …
Number of citations: 70 www.sciencedirect.com
VM Clark, AR Todd - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… The observation that monodebenzylation of tribenzyl phosphate can be accomplished by reaction with a base hydrochloride (Clark and Todd, preceding paper) has been extended to …
Number of citations: 2 pubs.rsc.org
Z Rádai, R Szabó, Á Szigetvári, NZ Kiss… - Current Organic …, 2020 - ingentaconnect.com
The phospha-Brook rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates (HPs) to the corresponding benzyl phosphates (BPs) has been elaborated under solid-liquid phase …
Number of citations: 13 www.ingentaconnect.com
VM Clark, GW Kirby, A Todd - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… rate of hydrogenation of tribenzyl phosphate in presence of 10% palladised charcoal at room … of sodium methoxide hydrogenation of tribenzyl phosphate gave a 72% yield of dibenzyl …
Number of citations: 0 pubs.rsc.org

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